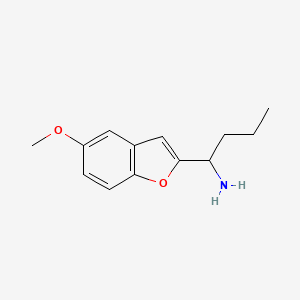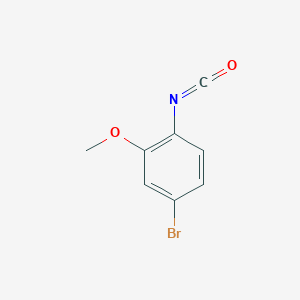
4-Bromo-1-isocyanato-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, substituted with a bromine atom, an isocyanate group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isocyanato-2-methoxybenzene typically involves the following steps:
Bromination: The starting material, 2-methoxyaniline, is brominated using bromine or a brominating agent to introduce the bromine atom at the para position relative to the methoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-isocyanato-2-methoxybenzene or 4-thio-1-isocyanato-2-methoxybenzene can be formed.
Addition Products: Urethanes or ureas are formed when the isocyanate group reacts with alcohols or amines.
Scientific Research Applications
4-Bromo-1-isocyanato-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through isocyanate chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isocyanato-2-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity allows it to form covalent bonds with target molecules, leading to the modification of their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the isocyanate group. It is used as a precursor in organic synthesis.
4-Methoxyphenyl isocyanate: Similar in structure but lacks the bromine atom. It is used in the synthesis of urethanes and ureas.
Uniqueness
4-Bromo-1-isocyanato-2-methoxybenzene is unique due to the presence of both the bromine and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-1-isocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 |
InChI Key |
CZROQKQQUSZUIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


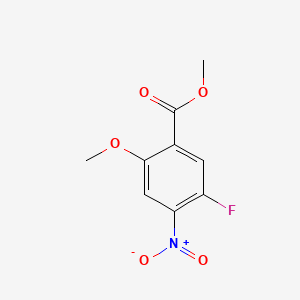
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
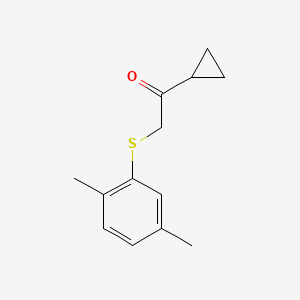
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
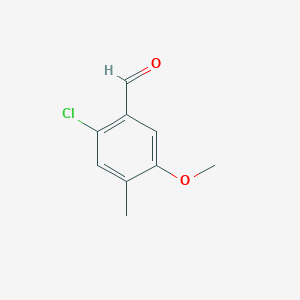
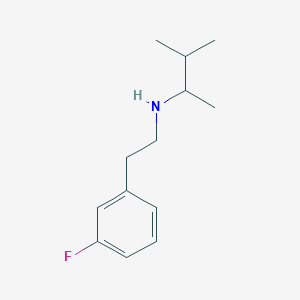
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)


![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)
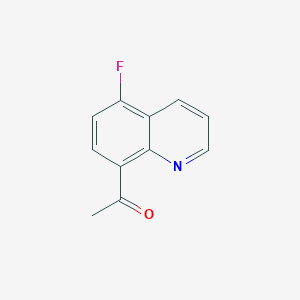
![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
